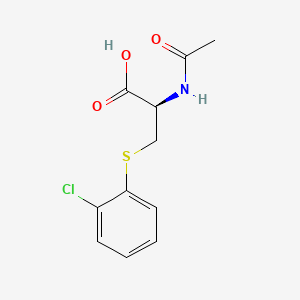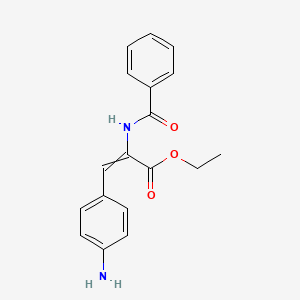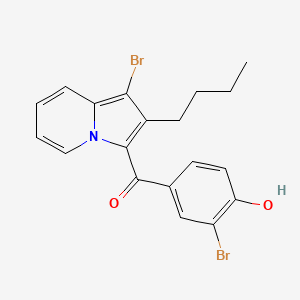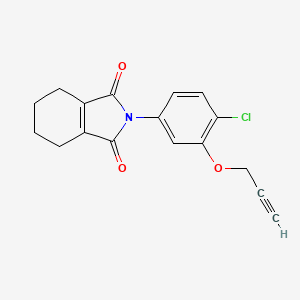
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-: is a coordination compound with the molecular formula C18H15N6RhS3 and a molecular weight of 514.461 g/mol This compound features a rhodium center coordinated to three pyridine ligands and three thiocyanate ligands, forming a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- typically involves the reaction of rhodium salts with pyridine and thiocyanate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves mixing the rhodium salt with an excess of pyridine and thiocyanate ligands in a suitable solvent, followed by heating and stirring to ensure complete coordination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rhodium salts and ligands to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using excess ligands or under specific pH conditions.
Major Products Formed:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is used as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation. Its unique coordination environment allows for selective and efficient catalysis.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for targeted cancer therapies.
Medicine: The compound’s potential anticancer properties are being explored in preclinical studies. Its ability to induce apoptosis in cancer cells without affecting healthy cells is of particular interest.
Industry: In the industrial sector, Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are leveraged to improve the efficiency of various chemical processes.
Mechanism of Action
The mechanism of action of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with proteins, affecting their function and leading to cell death.
Comparison with Similar Compounds
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-22)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-23)-
Comparison: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is unique due to its specific coordination environment and the arrangement of ligands around the rhodium center Compared to similar compounds, it exhibits distinct catalytic properties and biological activities
Properties
CAS No. |
76898-77-6 |
|---|---|
Molecular Formula |
C18H15N6RhS3 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
pyridine;rhodium(3+);trithiocyanate |
InChI |
InChI=1S/3C5H5N.3CHNS.Rh/c3*1-2-4-6-5-3-1;3*2-1-3;/h3*1-5H;3*3H;/q;;;;;;+3/p-3 |
InChI Key |
MGTBJBCLXZNWTE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(#N)[S-].C(#N)[S-].C(#N)[S-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)






![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)






